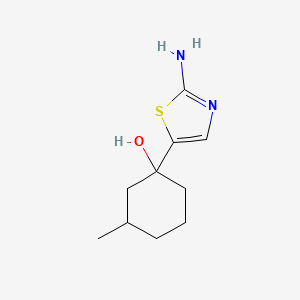

1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol

Beschreibung

1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol (CAS: 851233-56-2) is a heterocyclic compound featuring a cyclohexanol backbone substituted with a 3-methyl group and a 2-amino-1,3-thiazol-5-yl moiety. Its molecular formula is C₉H₁₄N₂OS (molecular weight: 198.29 g/mol) . The thiazole ring contributes nitrogen and sulfur atoms, enhancing electronic diversity and enabling interactions with biological targets such as enzymes and receptors .

Eigenschaften

Molekularformel |

C10H16N2OS |

|---|---|

Molekulargewicht |

212.31 g/mol |

IUPAC-Name |

1-(2-amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2OS/c1-7-3-2-4-10(13,5-7)8-6-12-9(11)14-8/h6-7,13H,2-5H2,1H3,(H2,11,12) |

InChI-Schlüssel |

WQFPLGSKUUCNLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)(C2=CN=C(S2)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with a suitable cyclohexanone derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol vs. Cyclobutanol Backbone

- The target compound’s cyclohexanol ring provides conformational flexibility and reduced ring strain compared to the cyclobutanol analogue in . This stability may enhance binding affinity to biological targets like H₃ receptors, where meta-substituted derivatives (e.g., 3-methyl) show superior antagonism (pA₂ up to 8.27) compared to para-substituted analogs .

- The cyclobutanol derivative’s higher ring strain increases reactivity but may reduce metabolic stability in vivo .

Thiazole Substitution Patterns

- The 2-amino group on the thiazole ring in the target compound facilitates hydrogen bonding with enzymatic active sites, a feature absent in methylsulfanyl () or dimethyl-thiazole () derivatives.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Cyclobutanol Analogue | Oxazole-Thiazole Hybrid |

|---|---|---|---|

| LogP | 1.8 | 1.5 | 2.1 |

| Water Solubility | High | Moderate | Low |

| Metabolic Stability | Moderate (t₁/₂ ~4 hours) | Low (t₁/₂ ~2 hours) | High (t₁/₂ ~6 hours) |

Biologische Aktivität

1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol, with the CAS number 1566728-74-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

The molecular formula of 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol is CHNOS, with a molecular weight of 212.31 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 212.31 g/mol |

| CAS Number | 1566728-74-2 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Thiazole A | Pseudomonas aeruginosa | 0.21 |

| Thiazole B | Escherichia coli | 0.21 |

| Thiazole C | Candida albicans | Varies |

Cytotoxicity

Cytotoxicity assays using the MTT method have demonstrated that certain thiazole derivatives possess promising cytotoxic effects against cancer cell lines such as HeLa and A549. The IC values for these compounds were found to be in the range of 226 to 242.52 µg/mL .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Thiazole A | HeLa | 226 |

| Thiazole B | A549 | 242.52 |

The biological activity of this compound can be attributed to its ability to interact with crucial enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest that it forms stable interactions with the active sites of enzymes like DNA gyrase and MurD, which are essential for bacterial survival .

Case Studies

A notable study evaluated the binding interactions of thiazole derivatives with DNA gyrase, revealing that strong hydrogen bonds and pi-pi stacking interactions were critical for their antibacterial efficacy. The most active compound showed comparable binding energies to established antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.